molecular formula C9H9N3O2 B1380836 5-amino-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1566649-46-4

5-amino-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1380836
CAS No.: 1566649-46-4
M. Wt: 191.19 g/mol
InChI Key: PLESLOSCZHFSOU-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-indazole-3-carboxylic acid (CAS: 1566649-46-4) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It features a methyl group at the 1-position and an amino group at the 5-position of the indazole scaffold, with a carboxylic acid moiety at the 3-position.

Storage and Handling: The compound should be stored in a dark, dry environment at room temperature to maintain stability. Safety data sheets indicate precautions for inhalation and direct contact, with GHS hazard classifications emphasizing proper laboratory handling .

Properties

IUPAC Name

5-amino-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLESLOSCZHFSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-indazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1- and 2-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

5-amino-1-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of indazole-3-carboxylic acid derivatives are highly influenced by substituents. Below is a comparison with structurally related compounds:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
5-Amino-1-methyl-1H-indazole-3-carboxylic acid 1566649-46-4 1-CH₃, 5-NH₂, 3-COOH 191.19 Pharmaceutical intermediates
5-Chloro-1H-indazole-3-carboxylic acid 1077-95-8 5-Cl, 3-COOH 212.62 Organic synthesis
5-Bromo-6-methyl-1H-indazole-3-carboxylic acid 1360942-30-8 5-Br, 6-CH₃, 3-COOH 255.07 Medicinal chemistry
5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 5-CH₃, 3-COOH 192.17 Bioactivity studies
Methyl 5-amino-1H-indazole-3-carboxylate 660411-95-0 5-NH₂, 3-COOCH₃ 205.19 Prodrug development

Physicochemical Properties

  • Electronic Effects: The electron-donating amino group at the 5-position increases electron density on the indazole ring, which may enhance hydrogen bonding interactions in receptor binding compared to halogenated derivatives (e.g., bromo or chloro substituents) .
  • Solubility : The carboxylic acid group at the 3-position confers moderate aqueous solubility, whereas ester derivatives (e.g., methyl or ethyl esters) exhibit higher lipophilicity .

Pharmacological Activities

  • Serotonin Receptor Modulation : Indazole-3-carboxylic acid derivatives, including the target compound, are reported to act as serotonin 5-HT₃ receptor antagonists, a property linked to antiemetic and anxiolytic effects .
  • Anti-inflammatory Potential: Structural analogs with methyl or methoxy groups (e.g., 6-Methoxy-1H-indazole-3-carboxylic acid) have shown antiarthritic activity in preclinical studies .

Biological Activity

5-Amino-1-methyl-1H-indazole-3-carboxylic acid (AMICA) is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and infectious diseases. Its unique structure, characterized by an amino group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indazole ring, contributes to its diverse pharmacological properties.

  • Molecular Formula : C₉H₈N₄O₂
  • Molecular Weight : Approximately 206.20 g/mol

AMICA's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound has demonstrated the ability to modulate cell signaling pathways, which is essential for its anticancer properties. It inhibits cell proliferation and induces apoptosis in several cancer cell lines, showcasing its potential as an anticancer agent.

Anticancer Activity

AMICA has been extensively studied for its anticancer effects. Research indicates that it inhibits cell growth in various cancer cell lines, with IC₅₀ values ranging from 0.041 to 33.6 μM across different studies. Notably, it exhibits significant efficacy against colon and melanoma cell lines:

Cell Line IC₅₀ (μM) Reference
Colon Cancer0.041
Melanoma33.6

The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Antiviral and Antimicrobial Properties

In addition to its anticancer activity, AMICA has shown potential as an antiviral and antimicrobial agent. Its ability to interact with viral proteins may inhibit viral replication processes, making it a candidate for further research in antiviral therapies.

Comparative Analysis with Similar Compounds

AMICA shares structural similarities with other indazole derivatives, which influences its biological activity. Below is a comparison table highlighting some related compounds:

Compound Name Structural Features Unique Aspects
Methyl 5-amino-2-methyl-1H-indazole-3-carboxylateMethyl group at position 2Different substitution pattern affecting reactivity
Methyl 5-amino-1-methyl-1H-indazole-4-carboxylateCarboxylate at position 4Variation in pharmacokinetic properties
Indazole-3-carboxylic acidLacks amino and methyl groupsSimpler structure with limited biological activity

These comparisons illustrate how specific functional groups contribute to the unique biological activities of AMICA compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted AMICA's potential therapeutic applications:

  • Cell Growth Inhibition Study : In vitro studies demonstrated that AMICA significantly inhibited the proliferation of colon cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Research indicates that AMICA may inhibit certain kinases involved in cancer progression, leading to decreased tumor growth and increased apoptosis in treated cells .
  • Pharmacokinetics : Studies on the pharmacokinetic properties of AMICA reveal favorable absorption and distribution characteristics, making it a viable candidate for further drug development .

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